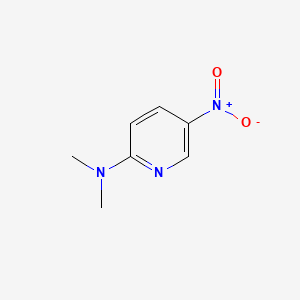

N,N-Dimethyl-5-nitropyridin-2-amine

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in both organic and medicinal chemistry. researchgate.net The pyridine ring, a six-membered heteroaromatic ring containing one nitrogen atom, is a structural component found in numerous natural products, including vitamins like niacin and pyridoxine, as well as various alkaloids. researchgate.netlifechemicals.comnih.gov This structural motif is also present in a significant number of FDA-approved drugs, highlighting its importance in pharmaceutical development. lifechemicals.com

The versatility of pyridine derivatives stems from their ability to be readily functionalized, allowing for the fine-tuning of their physical, chemical, and biological properties. nih.gov They are widely recognized for their broad spectrum of pharmacological activities, which include anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. researchgate.netwisdomlib.org In organic synthesis, functionalized pyridines serve as valuable building blocks for the construction of more complex molecular architectures. lifechemicals.comnih.gov The basicity, water solubility, and stability of the pyridine moiety make it a desirable feature in the design of new therapeutic agents. nih.gov

Rationale for Focused Research on N,N-Dimethyl-5-nitropyridin-2-amine

The focused research on this compound is driven by its specific chemical characteristics that make it a valuable compound for various applications. The presence of both a dimethylamino group and a nitro group on the pyridine ring significantly influences its electronic properties and reactivity. The nitro group, in particular, enhances the molecule's reactivity, making it a useful component in synthetic chemistry. evitachem.com

Furthermore, this compound possesses high polarizability, a property that is of interest in the development of materials for optoelectronics. biosynth.com The study of its protonation and deprotonation reactions, as well as its dipole moment, provides insights into its kinetic and thermodynamic constants, which are crucial for its application in functional theory and materials science. biosynth.com

Overview of this compound as a Synthetic Intermediate and Molecular Scaffold

This compound serves as a key synthetic intermediate and a versatile molecular scaffold in organic synthesis. Its structure allows for various chemical transformations, making it a valuable building block for the creation of more complex molecules. evitachem.com

As a synthetic intermediate, it is utilized in the development of pharmaceuticals and agrochemicals. evitachem.com The core pyridine structure can be modified, and the existing functional groups can be transformed to introduce desired properties for biological activity. For instance, the nitro group can be reduced to an amino group, providing a new site for further functionalization. evitachem.com It is also employed in the functionalization of biochips for the detection of biological molecules. evitachem.com

Research Scope and Objectives for this compound

The primary research scope for this compound encompasses its synthesis, reactivity, and application in various fields. Key objectives of this research include:

Developing efficient and scalable synthetic routes for its preparation.

Investigating its chemical reactivity, particularly the reactions involving the nitro and dimethylamino groups, as well as the pyridine ring itself.

Exploring its potential as a precursor for the synthesis of novel heterocyclic compounds with potential biological activity.

Evaluating its physical properties, such as its high polarizability, for applications in materials science, including the development of new optoelectronic materials. biosynth.com

Utilizing it as a molecular scaffold to design and synthesize new compounds for pharmaceutical and agricultural applications. evitachem.com

Detailed Research Findings

Chemical and Physical Properties

The properties of this compound are well-documented in chemical literature.

| Property | Value |

| CAS Number | 2554-75-8 |

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| Appearance | Crystalline solid |

| Boiling Point | 297.4 °C |

| Flash Point | 155 °C |

| Solubility | Soluble in polar solvents like water and dimethyl sulfoxide (B87167). evitachem.com |

| logP (Octanol/Water Partition Coefficient) | 1.056 |

| logS (Water Solubility in mol/l) | -1.80 |

Data sourced from multiple chemical databases. evitachem.combiosynth.comchemeo.comepa.gov

Synthesis and Reactivity

The synthesis of this compound is not explicitly detailed in the provided search results. However, the synthesis of a related compound, 2-amino-5-nitropyridine (B18323), involves the nitration of 2-aminopyridine (B139424) using a mixture of concentrated nitric acid and sulfuric acid. guidechem.comchemicalbook.comgoogle.com This suggests a potential pathway for the synthesis of this compound could involve the nitration of N,N-dimethylpyridin-2-amine.

The reactivity of this compound is influenced by its functional groups:

Reduction: The nitro group can be reduced to an amino group using reducing agents. evitachem.com

Substitution Reactions: The compound can undergo nucleophilic substitution reactions. evitachem.com

Protonation/Deprotonation: The nitrogen atoms in the pyridine ring and the amino group can be protonated, influencing the molecule's properties and reactivity. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-9(2)7-4-3-6(5-8-7)10(11)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAOGXRUJFKQAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180234 | |

| Record name | N,N-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2554-75-8 | |

| Record name | N,N-Dimethyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2554-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-5-nitropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002554758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2554-75-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dimethyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-5-nitropyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Dimethylamino)-5-nitropyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6G58JQT6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethyl 5 Nitropyridin 2 Amine

Direct Amination Reactions of Halopyridines

Direct amination reactions of halopyridines represent a significant class of reactions for the synthesis of aminopyridines. These reactions involve the substitution of a halogen atom on the pyridine (B92270) ring with an amino group. The reactivity of the halopyridine is influenced by the nature of the halogen (F > Cl > Br > I) and the presence of electron-withdrawing groups, such as the nitro group in the target compound, which activate the ring towards nucleophilic aromatic substitution (SNAr).

Reaction of 2-Halopyridines with Substituted Amines

A common and straightforward method for the synthesis of N,N-Dimethyl-5-nitropyridin-2-amine involves the direct reaction of a 2-halopyridine, typically 2-chloro-5-nitropyridine (B43025), with dimethylamine (B145610). This nucleophilic aromatic substitution reaction is often facilitated by the presence of a base and can be carried out under various conditions, including conventional heating and microwave irradiation.

The synthesis of the precursor, 2-chloro-5-nitropyridine, can be accomplished through a multi-step process starting from 2-aminopyridine (B139424). This involves nitration to form 2-amino-5-nitropyridine (B18323), followed by a diazonium reaction to yield 2-hydroxy-5-nitropyridine (B147068), and subsequent chlorination. digitellinc.comdissertationtopic.netprepchem.comgoogle.comgoogle.com

| Precursor Synthesis | Starting Material | Key Reagents | Product | Overall Yield |

| Synthesis of 2-chloro-5-nitropyridine | 2-aminopyridine | 1. Mixed acid (nitration)2. NaNO₂, HCl (diazotization/hydrolysis)3. PCl₅/POCl₃ (chlorination) | 2-chloro-5-nitropyridine | 41.1% dissertationtopic.net |

While specific experimental data for the direct reaction of 2-chloro-5-nitropyridine with dimethylamine to yield this compound is not extensively detailed in the provided search results, the general principle of nucleophilic aromatic substitution suggests this is a viable and commonly employed synthetic route.

Utilization of N,N-Dimethylformamide (DMF) as an Amine Source

N,N-Dimethylformamide (DMF) is a versatile solvent and reagent in organic synthesis. In certain reactions, it can serve as a source of the dimethylamino group. This is particularly relevant in the synthesis of N,N-dimethylaminopyridines from halopyridines, offering an alternative to the direct use of dimethylamine gas or solution.

Transition-metal-free methods for the amination of aryl halides are of significant interest due to their lower cost and reduced environmental impact. These reactions often proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which is favored by the presence of electron-withdrawing groups on the aromatic ring. While the direct use of DMF as a dimethylamine source in a transition-metal-free synthesis of this compound is not explicitly detailed in the provided search results, the principles of SNAr suggest its potential applicability, likely under elevated temperatures.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govepa.govchim.itnih.govmdpi.com The application of microwave irradiation can significantly reduce reaction times for the amination of halopyridines. A study on the microwave-assisted synthesis of (5-nitropyridin-2-yl)alkyl carbamates demonstrates the utility of this technology in the functionalization of nitropyridine scaffolds. epa.gov While a specific protocol for the synthesis of this compound using microwave assistance with DMF as the amine source is not provided in the search results, this methodology is a plausible and efficient route.

| Reaction Type | Reactants | Conditions | Product |

| Microwave-Assisted Amination (General) | 2-Halopyridine, Amine | Microwave Irradiation | 2-Aminopyridine Derivative |

The amination of halopyridines is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Potassium carbonate (K₂CO₃) is a commonly used inorganic base in such transformations. While specific examples of K₂CO₃-catalyzed synthesis of this compound are not detailed, its use in palladium-catalyzed aminations of related chloro-substituted 5-nitropyrimidines has been reported, highlighting its role in facilitating C-N bond formation. rhhz.net

The use of diethanolamine as a catalyst in the synthesis of the target compound is not specifically mentioned in the provided search results.

| Base | Reactants | Conditions | Product | Yield |

| Potassium Carbonate (in related synthesis) rhhz.net | 4,6-dichloro-5-nitropyrimidine, 4-anisidine | Pd₂(dba)₃, R-BINAP, Toluene, RT, 3.5h | N-(4-methoxyphenyl)-6-chloro-5-nitropyrimidin-4-amine | 53.0% |

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the formation of C-N bonds. These reactions typically involve a palladium catalyst, a phosphine ligand, and a base. While the use of DMF as a solvent in such reactions is common, its role as the amine source for the synthesis of this compound is a more specialized application. A study has reported the use of DMF as a methyl source in a palladium-catalyzed carbonylative acetylation of N-phenylpyridin-2-amine, indicating the potential for C-N bond formation involving DMF under palladium catalysis. chemicalbook.comnih.gov However, a direct palladium-catalyzed amination of a halopyridine using DMF as the dimethylamine source to produce this compound is not explicitly described in the provided search results.

| Catalyst System | Reactants | Conditions | Product |

| Palladium/Phosphine Ligand (General) | 2-Halopyridine, Amine Source | Base, Solvent, Heat | 2-Aminopyridine Derivative |

Nitration of Aminopyridine Precursors

A primary and well-established method for the synthesis of this compound begins with the nitration of 2-aminopyridine. This foundational step is crucial for introducing the nitro group at the 5-position of the pyridine ring, a key structural feature of the target molecule.

The nitration of 2-aminopyridine is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. chemicalbook.com This reaction selectively introduces a nitro group onto the pyridine ring, yielding 2-amino-5-nitropyridine. chemicalbook.com The reaction conditions, such as temperature and reaction time, are critical for achieving high yields and purity. For instance, one procedure involves adding 2-aminopyridine to a mixture of dichloroethane and a concentrated sulfuric acid/fuming nitric acid mixture, resulting in a yield of 91.67% with an HPLC purity of 98.66%. scielo.br

Following the successful nitration to form 2-amino-5-nitropyridine, the synthesis proceeds with the conversion of the amino group to a dimethylamino group. A common strategy involves the conversion of the 2-amino group to a leaving group, such as a chloro group, to facilitate nucleophilic substitution. This can be achieved by diazotization of 2-amino-5-nitropyridine followed by reaction with a chloride source. The resulting 2-chloro-5-nitropyridine can then be reacted with dimethylamine to yield this compound. A similar reaction using diethylamine has been reported to produce 2-diethylamino-5-nitropyridine in high yield. scielo.br

A more direct approach involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylformamide (DMF) which serves as both the reactant and the solvent. This method has been shown to be effective and scalable, producing this compound in an 80% yield on a 50 g scale. scielo.br This reaction proceeds via the cleavage of an amidic N-C bond in DMF, which then acts as the amine source. scielo.br

Table 1: Nitration of 2-Aminopyridine Derivatives

| Precursor | Reagents | Conditions | Product | Yield (%) | Purity (%) |

| 2-Aminopyridine | H₂SO₄, HNO₃ | Dichloroethane, <10°C, 12h | 2-Amino-5-nitropyridine | 91.67 | 98.66 |

| 3-Methylpyridin-2-ylamine | H₂SO₄, fuming HNO₃ | 0-50°C | 3-Methyl-5-nitro-pyridin-2-ylamine | 35 | Not Specified |

Oxidative Amination of Nitropyridines

Oxidative amination presents an alternative strategy for the introduction of an amino group onto a nitropyridine ring. This method is particularly useful when the starting material is a nitropyridine that lacks an amino group at the desired position.

While direct oxidative amination to form this compound is not extensively documented, the principles of this reaction can be applied. Generally, oxidative amination involves the reaction of a nitropyridine with an amine in the presence of an oxidizing agent. For example, 3-nitropyridine can be selectively aminated at the 2-position to form 2-amino-5-nitropyridine with high selectivity using ammonia (B1221849) and potassium permanganate in a DMSO/water mixture.

This methodology could potentially be adapted for the synthesis of this compound by using dimethylamine as the nucleophile. The reaction would likely proceed via a nucleophilic addition of dimethylamine to the nitropyridine ring, followed by oxidation to restore aromaticity. The regioselectivity of this reaction would be a critical factor to consider.

Scalability and Practicality of Synthesis Methods

The scalability and practicality of a synthetic route are paramount for its application in larger-scale production. The synthesis of this compound via the nitration of 2-aminopyridine, followed by conversion to 2-chloro-5-nitropyridine and subsequent reaction with DMF, has demonstrated potential for scalability. scielo.br The reported 80% yield on a 50 g scale highlights the practicality of this approach. scielo.br The use of readily available and relatively inexpensive starting materials like 2-aminopyridine and DMF further enhances its industrial viability.

The nitration step itself has been performed on a multikilogram scale for related compounds, indicating that this key transformation is amenable to large-scale production. acs.org However, the handling of concentrated acids and nitrating mixtures requires specialized equipment and adherence to strict safety protocols.

The practicality of the oxidative amination route is less established for this specific compound. While the reaction conditions are generally mild, the scalability would depend on factors such as the cost and availability of the oxidizing agent and the efficiency of the reaction with dimethylamine.

Comparative Analysis of Synthetic Pathways

A comparative analysis of the synthetic pathways reveals distinct advantages and disadvantages for each approach.

The oxidative amination of a nitropyridine precursor offers a more direct approach, potentially reducing the number of synthetic steps. This could lead to a more atom-economical and cost-effective process. However, the development of a highly selective and efficient oxidative amination reaction specifically for the synthesis of this compound would require further research and optimization. The scalability of this method is also less certain compared to the nitration route.

Table 2: Comparison of Synthetic Pathways

| Pathway | Starting Material | Key Steps | Advantages | Disadvantages |

| Nitration of Aminopyridine | 2-Aminopyridine | Nitration, Diazotization, Chlorination, Amination | Well-established, High yield, Scalable | Multi-step, Use of hazardous reagents |

| Oxidative Amination | Nitropyridine | Oxidative Amination with Dimethylamine | Potentially fewer steps, More atom-economical | Less developed for this specific compound, Scalability not established |

Chemical Reactivity and Transformation of N,n Dimethyl 5 Nitropyridin 2 Amine

Reactions Involving the Pyridine (B92270) Nitrogen

The nitrogen atom within the pyridine ring of N,N-Dimethyl-5-nitropyridin-2-amine retains its characteristic Lewis basicity and nucleophilicity. evitachem.comuoanbar.edu.iq This fundamental property allows it to participate in several key reactions. In the presence of acids, the nitrogen lone pair can be protonated, forming a pyridinium (B92312) salt. uoanbar.edu.iqbiosynth.com This protonation significantly alters the electronic properties of the ring, increasing its electron deficiency.

Like other tertiary amines and pyridines, the ring nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides to yield quaternary N-alkylpyridinium salts. uoanbar.edu.iq Furthermore, it can be oxidized by reagents like peracids to form the corresponding N-oxide. uoanbar.edu.iq The formation of N-oxides can, in turn, modify the reactivity of the pyridine ring, particularly towards electrophilic substitution. The pyridine nitrogen also enables the molecule to act as a ligand, coordinating with metal ions to form metal complexes. nih.govrsc.org

Reactions Involving the Nitro Group

The nitro (-NO₂) group at the C-5 position is a dominant feature of the molecule's chemistry, primarily acting as a strong electron-withdrawing group and offering a site for chemical reduction.

Reduction of the Nitro Group to an Amine

One of the most significant transformations of this compound is the reduction of its nitro group to a primary amine (NH₂), yielding N²,N²-dimethylpyridine-2,5-diamine. This conversion is a pivotal step in synthetic chemistry as it provides a route to highly functionalized pyridine derivatives. researchgate.net The reduction can be achieved using a variety of reagents and conditions, with catalytic hydrogenation being a common and efficient method. wikipedia.orgthieme-connect.de This process typically involves the use of hydrogen gas in the presence of a metal catalyst. evitachem.com

The reaction proceeds through intermediate species, namely nitroso and hydroxylamine (B1172632) derivatives, before the final amine product is formed. thieme-connect.de A summary of common conditions for this transformation is presented below.

| Reagent System | Catalyst/Conditions | Product | Reference |

| Hydrogen Gas (H₂) | Palladium-on-carbon (Pd/C) or Platinum(IV) oxide (PtO₂) | N²,N²-dimethylpyridine-2,5-diamine | evitachem.comwikipedia.org |

| Sodium Borohydride (NaBH₄) | Not specified | N²,N²-dimethylpyridine-2,5-diamine | evitachem.com |

| Iron (Fe) Metal | Refluxing Acetic Acid | N²,N²-dimethylpyridine-2,5-diamine | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Not specified | N²,N²-dimethylpyridine-2,5-diamine | wikipedia.org |

Impact on Aromatic Reactivity

The nitro group exerts a profound influence on the reactivity of the pyridine ring. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system through both inductive and resonance effects. brainly.combrainly.com This electron deficiency has two major consequences:

Deactivation towards Electrophilic Substitution: The ring becomes strongly deactivated towards attack by electrophiles. brainly.comquora.com The electron-poor nature of the ring repels incoming electron-seeking species, making electrophilic aromatic substitution reactions considerably more difficult compared to unsubstituted pyridine or benzene (B151609). uoanbar.edu.iq

Activation towards Nucleophilic Substitution: Conversely, the reduced electron density makes the pyridine ring more susceptible to attack by nucleophiles. uoanbar.edu.iqbrainly.com The carbon atoms of the ring become more electrophilic, facilitating nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on this compound is generally unfavorable. The pyridine ring itself is inherently less reactive towards electrophiles than benzene due to the electronegativity of the ring nitrogen. uoanbar.edu.iqquora.comlibretexts.org This deactivation is severely amplified by two factors:

The Nitro Group: The powerful electron-withdrawing nitro group at C-5 strongly deactivates the entire ring. brainly.com

Protonation: Under the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen becomes protonated. uoanbar.edu.iqmasterorganicchemistry.com The resulting positive charge on the pyridinium ion further deactivates the ring to a very high degree. uoanbar.edu.iqrsc.org

While the C-2 dimethylamino group is a strong activating group, its influence is largely overcome by the deactivating effects of the nitro group and the ring nitrogen. If a reaction were to occur, the directing effects of the existing substituents would favor substitution at the C-3 position. However, due to the profound deactivation, such reactions require extremely vigorous conditions and are not commonly reported for this specific compound. quora.comlibretexts.org

Nucleophilic Aromatic Substitution on the Pyridine Ring

The electronic makeup of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAг). The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing nitro group. evitachem.combrainly.com Nucleophilic attack on nitropyridines typically occurs at positions ortho or para to the nitro group. uoanbar.edu.iq

Metal-Catalyzed Coupling Reactions with this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, direct coupling is challenging. However, the introduction of a halogen atom, typically at the 2- or 6-position of the pyridine ring, transforms it into a viable substrate for a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The general approach involves the synthesis of a halo-substituted precursor, such as 2-chloro-5-nitropyridine (B43025), which can then be reacted with dimethylamine (B145610) to afford a halo-N,N-dimethyl-5-nitropyridin-2-amine derivative. This halogenated intermediate becomes the key player in subsequent coupling reactions.

Detailed Research Findings

Research into the coupling reactions of structurally similar compounds provides a strong basis for the expected reactivity of halo-derivatives of this compound. For instance, the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes has been successfully demonstrated. researchgate.netresearchgate.net This reaction, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, allows for the introduction of alkynyl moieties at the 2-position of the 5-nitropyridine core. wikipedia.orgorganic-chemistry.orglibretexts.org

Similarly, palladium-catalyzed amination reactions of chloro-substituted 5-nitropyrimidines, which share electronic similarities with the target pyridine system, have been shown to proceed with various amines. ccspublishing.org.cn These reactions highlight the feasibility of the Buchwald-Hartwig amination for forming C-N bonds with halo-nitropyridine derivatives. nih.govyoutube.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and functional group tolerance in these transformations. nih.gov

While specific data for the direct coupling of this compound is not extensively reported, the following table summarizes the expected outcomes based on the reactivity of closely related halo-nitropyridine substrates in various metal-catalyzed coupling reactions.

Interactive Data Table: Predicted Metal-Catalyzed Coupling Reactions of Halo-N,N-Dimethyl-5-nitropyridin-2-amine Derivatives

| Coupling Reaction | Halo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Predicted Yield Range (%) |

| Suzuki-Miyaura | 2-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-N,N-dimethyl-5-nitropyridin-2-amine | 60-90 |

| Sonogashira | 2-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 2-Alkynyl-N,N-dimethyl-5-nitropyridin-2-amine | 70-95 |

| Buchwald-Hartwig | 2-Chloro-N,N-dimethyl-5-nitropyridin-2-amine | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | N-Aryl-N',N'-dimethyl-5-nitro-2,x-pyridinediamine | 50-85 |

| Heck | 2-Bromo-N,N-dimethyl-5-nitropyridin-2-amine | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 2-(2-Phenylethenyl)-N,N-dimethyl-5-nitropyridin-2-amine | 55-80 |

Note: The data presented in this table is predictive and based on documented reactions of structurally analogous compounds. Actual yields may vary depending on the specific substrates and reaction conditions employed.

The synthesis of the requisite halo-precursors is a critical first step. For example, 2-chloro-5-nitropyridine can be prepared from 2-amino-5-nitropyridine (B18323) through a Sandmeyer-type reaction. google.com Subsequent reaction with dimethylamine would then yield the desired 2-chloro-N,N-dimethyl-5-nitropyridin-2-amine substrate for coupling reactions.

Derivatization and Analog Synthesis of N,n Dimethyl 5 Nitropyridin 2 Amine for Advanced Research

Synthesis of Substituted N,N-Dimethyl-5-nitropyridin-2-amine Derivatives

The synthesis of substituted this compound derivatives can be achieved through various synthetic routes. One common approach involves the direct modification of the parent compound. Alternatively, derivatives can be built up from appropriately substituted pyridine (B92270) precursors. For instance, the reaction of 2-chloro-5-nitropyridine (B43025) with various substituted anilines in dimethyl sulfoxide (B87167) (DMSO) and dimethyl formamide (B127407) (DMF) has been studied to yield N-aryl-5-nitropyridin-2-amine derivatives. researchgate.net The kinetics of these reactions indicate a dependence on the nature of the substituent on the aniline, with electron-donating groups generally accelerating the reaction. researchgate.net

Another versatile method for creating substituted aminopyridines is through multicomponent reactions. For example, a one-pot synthesis involving enaminones, malononitrile (B47326), and primary amines can efficiently produce a variety of 2-aminopyridine (B139424) derivatives. nih.gov This approach offers a high degree of flexibility in introducing diverse substituents onto the pyridine core. nih.gov

The table below summarizes some examples of substituted aminopyridine derivatives and their synthetic methodologies.

| Derivative | Synthetic Method | Precursors | Reference |

| N-Aryl-5-nitropyridin-2-amines | Nucleophilic aromatic substitution | 2-chloro-5-nitropyridine, substituted anilines | researchgate.net |

| Substituted 2-aminopyridines | Multicomponent reaction | Enaminones, malononitrile, primary amines | nih.gov |

Functionalization at Pyridine Ring Positions

Functionalization of the pyridine ring of this compound is a key strategy for modulating its chemical and physical properties. This can be achieved by introducing a variety of substituents at different positions on the ring through reactions such as halogenation, alkylation, and arylation.

The introduction of halogen atoms onto the pyridine ring can significantly alter the electronic properties of the molecule and provide a handle for further synthetic transformations. For example, 2-amino-3-chloro-5-nitropyridine (B112324) can be synthesized and subsequently reacted with secondary amines like piperidine (B6355638) to yield derivatives such as 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine. researchgate.net The presence of the nitro group facilitates nucleophilic aromatic substitution, allowing for the displacement of other leaving groups. In some instances, the nitro group itself can be displaced by nucleophiles. For example, in 3-nitro-5-halopyridines, the 3-nitro group is often more susceptible to substitution by sulfur nucleophiles than the halogen at the 5-position. nih.gov

The table below shows an example of a halogenated derivative and its synthetic precursor.

| Derivative | Precursor | Reaction | Reference |

| 3-chloro-5-nitro-2-(piperidin-1-yl)pyridine | 2-Aryloxy-3-chloro-5-nitropyridine | Nucleophilic substitution with piperidine | researchgate.net |

Alkylation and arylation reactions introduce carbon-based substituents onto the pyridine ring, which can influence the steric and electronic environment of the molecule. For instance, 2-methyl and 2-arylvinyl-3-nitropyridines can be synthesized and their reactivity with nucleophiles studied. nih.gov These reactions often proceed via nucleophilic substitution, where the nitro group activates the pyridine ring towards attack.

Microwave-assisted dearylation of 2-aryloxy-5-nitropyridine derivatives in the presence of alcohols or amines can lead to the formation of 5-nitro-2-substituted pyridines. researchgate.net This method provides a route to introduce a variety of alkyl and aryl groups at the 2-position of the 5-nitropyridine core.

Modification of the Dimethylamine (B145610) Group

Modification of the dimethylamine group offers another avenue for creating analogs of this compound. The secondary amine, dimethylamine, is a versatile precursor for the synthesis of various industrially important compounds. atamanchemicals.comwikipedia.org It can react with compounds like carbon disulfide to form dimethyldithiocarbamate, a precursor for rubber vulcanization chemicals. atamanchemicals.comwikipedia.org Furthermore, solvents such as dimethylformamide (DMF) and dimethylacetamide (DMAC) are derived from dimethylamine. atamanchemicals.comwikipedia.org

In the context of more complex molecules, the dimethylamino group can be introduced through the reaction of a suitable precursor with dimethylamine. For example, N,N-dimethyl-N-alkylamines or -alkenylamines can be produced by reacting a higher alcohol with dimethylamine in the presence of a catalyst. google.com The synthesis of guanosine (B1672433) analogues containing a 2'-N,N-dimethylamino group has also been reported, where the key step involves the SN2 displacement of a triflate group with dimethylamine. nih.gov

The reactivity of the dimethylamine group itself can be utilized. Deprotonation with organolithium compounds generates a lithium amide, which can be used to form metal complexes. wikipedia.org

Synthesis of Heterocyclic Fused Systems Incorporating the this compound Core

The this compound core can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These systems often exhibit interesting biological and photophysical properties.

For example, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones, when substituted with a nitropyridine group, can undergo rearrangement in the presence of triethylamine (B128534) to form imidazo[1,2-a]pyridines and indoles. nih.gov The specific product formed depends on the substituent on the phenyl ring. nih.gov

Another approach involves the use of 2-amino-5-nitropyridine (B18323) as a precursor. chemicalbook.com This compound can be used to synthesize various annulated systems. For example, reaction with appropriate reagents can lead to the formation of pyrazolo-pyrido-pyrimidine derivatives. psu.edu

The synthesis of novel heterocyclic compounds containing a 1,2,3-triazole ring system has also been achieved through domino, "click," and retro-Diels-Alder reactions, starting from precursors that can be conceptually related to functionalized aminopyridines. nih.gov

Pyrazolopyrimidine derivatives are a class of fused heterocyclic systems that have garnered significant attention. The synthesis of these compounds can be achieved starting from bifunctional pyrazolopyridine intermediates. psu.edu These intermediates can be prepared through a one-pot reaction of a pyrazolone (B3327878) derivative, an aldehyde, and malononitrile. psu.edu

The resulting pyrazolopyridine can then be used as a key intermediate to construct the pyrimidine (B1678525) ring. For example, reaction with formic acid or a mixture of formamide, formic acid, and DMF can lead to the formation of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives. psu.edu

The table below provides an example of a synthesized pyrazolopyrimidine derivative.

| Derivative | Synthetic Approach | Key Intermediate | Reference |

| 4-(4-Methoxyphenyl)-3-methyl-1-(2,4-dinitrophenyl)-1,8-dihydro-7H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidin-7-one | Cyclization of pyrazolopyridine | 6-Amino-1-(2,4-dinitrophenyl)-4-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | psu.edu |

Pyrido[2,3-d]pyrimidine (B1209978) Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jocpr.comrsc.org The synthesis of these derivatives often involves the cyclization of appropriately substituted pyrimidine or pyridine precursors.

A common strategy for constructing the pyrido[2,3-d]pyrimidine core involves the reaction of 2-aminopyridine derivatives with various reagents. For instance, the reaction of 2-amino-3-cyanopyridine (B104079) derivatives with malononitrile and other reagents can yield the desired fused ring system. researchgate.net Another approach utilizes the cyclization of 6-aminouracil (B15529) derivatives with compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or 1,3-dicarbonyl compounds. jocpr.com

Starting from this compound, a plausible route to pyrido[2,3-d]pyrimidine derivatives would first involve the reduction of the 5-nitro group to a 5-amino group, yielding N2,N2-dimethylpyridine-2,5-diamine. This intermediate could then undergo condensation and cyclization reactions. For example, reaction with a β-ketoester or a malonic acid derivative could lead to the formation of the pyrimidine ring fused to the initial pyridine structure. Research has shown the synthesis of bioactive pyrido[2,3-d]pyrimidines from o-aminonicotinonitrile precursors, which are subjected to acylation and subsequent intramolecular heterocyclization. rsc.orgnih.gov

Table 1: Examples of Synthesized Pyrido[2,3-d]pyrimidine Derivatives

| Compound Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 5-(4-Chlorophenyl)-8-cyclohexyl-4,7-dioxo-2-phenyl-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | N-cyclohexyl pyridone derivative | Benzoyl chloride, Pyridine | nih.gov |

| 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione | 6-Aminouracil | Acetyl acetone, Phosphoric acid | jocpr.com |

| 5-carboxamido-7-oxopyrido[2,3-d]pyrimidines | 6-aminouracil | Dimethyl acetylenedicarboxylate (DMAD) | jocpr.com |

Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines are another important class of nitrogen-containing heterocycles, known for a variety of biological activities, including antimicrobial and antitumor properties. asianpubs.orgmdpi.com The synthesis of this scaffold typically starts from 2,3-diaminopyridine (B105623) or its derivatives. asianpubs.orgnih.gov

One efficient method involves a one-pot tandem reaction starting from 2-chloro-3-nitropyridine. acs.org This process includes a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by the in-situ reduction of the nitro group to an amine, and subsequent heteroannulation with an aldehyde to form the fused imidazole (B134444) ring. acs.org

To synthesize imidazo[4,5-b]pyridine derivatives from this compound, a multi-step transformation would be necessary. A key step would be the introduction of an amino group at the 3-position and the reduction of the 5-nitro group. A potential, albeit complex, pathway could involve nitration at the 3-position, followed by selective reduction of both nitro groups to form a diamine intermediate, which could then be cyclized with an appropriate reagent like an aldehyde or carboxylic acid derivative to form the imidazole ring. nih.govmdpi.com

Table 2: Examples of Synthesized Imidazo[4,5-b]pyridine Derivatives

| Compound Name | Starting Material | Key Reagents/Method | Reference |

|---|---|---|---|

| 3-(Alkyl/Aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridine | 2-chloro-3-nitropyridine | Primary amine, Zn/HCl, Aldehyde | acs.org |

| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 5-bromopyridine-2,3-diamine | Benzaldehyde, Iodine | mdpi.com |

| 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 2,3-diaminopyridine | 4-formylbenzonitrile, Na2S2O5 | mdpi.com |

Pyridoxazinone Derivatives

Pyridoxazinone derivatives represent a class of heterocyclic compounds with a fused pyridine and oxazinone ring system. While direct synthesis from this compound is not extensively documented, general synthetic strategies for related structures can provide insight into potential pathways. The synthesis often involves the cyclization of ortho-substituted pyridine precursors. For example, a pyridine derivative carrying a carboxylic acid at one position and a hydroxyl or amino group on the adjacent carbon can be cyclized to form the oxazinone ring.

For this compound, a hypothetical route to a pyridoxazinone derivative would require significant functional group manipulation. This could involve, for instance, the reduction of the nitro group to an amine, followed by diazotization and hydrolysis to introduce a hydroxyl group at the 5-position. Subsequent introduction of a carboxylate-containing side chain at an adjacent position, followed by intramolecular cyclization, could yield the desired pyridoxazinone core.

Thiazolidin-4-one Hybrids

Thiazolidin-4-ones are a well-known class of heterocyclic compounds that are considered "privileged scaffolds" in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov Hybrid molecules incorporating a thiazolidin-4-one ring with other bioactive moieties are of particular interest. nih.gov

Research has demonstrated the synthesis of nitropyridine-linked thiazolidin-4-one hybrids starting from 2-amino-5-nitropyridine. researchgate.net The synthesis involves reacting 2-amino-5-nitropyridine with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate (B1210189) to produce an intermediate iminothiazolidin-4-one. This intermediate is then reacted with various aromatic aldehydes to yield the final 5-arylidene-thiazolidin-4-one derivatives. researchgate.net

Table 3: Research Findings on Nitropyridine-Thiazolidin-4-one Hybrids

| Compound Class | Starting Material | Synthetic Steps | Key Findings | Reference |

|---|---|---|---|---|

| Nitropyridine-linked 4-arylidene-thiazolidin-4-ones | 2-amino-5-nitropyridine | 1. Reaction with chloroacetyl chloride. 2. Treatment with ammonium thiocyanate. 3. Condensation with aromatic aldehydes. | The synthesized hybrids were evaluated for their anticancer properties. | researchgate.net |

Development of Radiolabeled Analogs for Research

Nitropyridine compounds are valuable scaffolds for the development of radiolabeled molecules for imaging techniques such as Positron Emission Tomography (PET). nih.gov The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into a bioactive molecule allows for non-invasive in vivo studies of biological processes and drug distribution.

The synthesis of radiolabeled analogs of this compound could be achieved through several methods. A common strategy for introducing ¹⁸F is via nucleophilic substitution on an aromatic ring activated by an electron-withdrawing group, such as a nitro group. The 5-nitro group on the pyridine ring of this compound makes the ring susceptible to such reactions. A precursor for radiofluorination could be a derivative where a leaving group (e.g., chloro, bromo, or trimethylammonium) is present at a position activated by the nitro group. The reaction with [¹⁸F]fluoride would then yield the desired radiolabeled analog.

These radiolabeled analogs could serve as valuable research tools for PET imaging, enabling the study of the pharmacokinetics and target engagement of drugs derived from this chemical scaffold.

Spectroscopic Characterization Methodologies for N,n Dimethyl 5 Nitropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in providing a detailed picture of the chemical environment of each nucleus.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

Proton NMR spectroscopy of N,N-Dimethyl-5-nitropyridin-2-amine reveals distinct signals corresponding to the aromatic protons and the methyl groups attached to the amine nitrogen. The electron-withdrawing nature of the nitro group at the 5-position and the electron-donating dimethylamino group at the 2-position significantly influence the chemical shifts of the pyridine (B92270) ring protons.

The aromatic region of the ¹H NMR spectrum is of particular interest. The proton at the 6-position (H-6), being ortho to the electron-donating amino group, is expected to appear at a lower chemical shift (upfield) compared to the proton at the 4-position (H-4), which is ortho to the electron-withdrawing nitro group. The proton at the 3-position (H-3) will also be influenced by both groups. The coupling constants between these adjacent protons provide valuable information about their relative positions on the pyridine ring. For instance, a typical ortho coupling constant (³J) in a pyridine ring is in the range of 7-9 Hz, while a meta coupling (⁴J) is smaller, around 2-3 Hz.

In derivatives of 2-aminopyridine (B139424) N-oxide, the introduction of a nitro group at the 5-position leads to significant deshielding of the H-4 and H-6 protons. core.ac.uk For example, in 2-amino-5-nitropyridine (B18323) N-oxide, the H-6 and H-4 protons are deshielded by 0.89 and 0.88 ppm, respectively, compared to the parent 2-aminopyridine N-oxide. core.ac.uk The dimethylamino group's protons in this compound typically appear as a singlet in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~3.1 | s | - |

| H-3 | ~6.5 | d | ~9.0 |

| H-4 | ~8.0 | dd | ~9.0, 2.5 |

| H-6 | ~8.8 | d | ~2.5 |

Note: The chemical shift and coupling constant values are approximate and can vary depending on the solvent and other experimental conditions. "s" denotes a singlet, "d" a doublet, and "dd" a doublet of doublets.

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum of this compound provides complementary information to the ¹H NMR spectrum. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are diagnostic of the electronic effects of the substituents.

The carbon atom bearing the nitro group (C-5) is expected to be significantly deshielded and appear at a downfield chemical shift due to the strong electron-withdrawing effect. Conversely, the carbon atom attached to the dimethylamino group (C-2) will be shielded and appear at a more upfield chemical shift. The carbon atoms of the methyl groups will resonate at the most upfield region of the spectrum.

For instance, in related 2-aminopyridine N-oxide derivatives, the introduction of a 5-nitro group results in a downfield shift of the C-5 signal by 21-23 ppm and the C-2 signal by 3.0-4.4 ppm, highlighting the significant resonance interaction between the 2-amino and 5-nitro groups. core.ac.uk

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~38 |

| C-3 | ~106 |

| C-5 | ~135 |

| C-4 | ~138 |

| C-6 | ~150 |

| C-2 | ~159 |

Note: These are predicted values and can differ from experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its bonds.

Key expected absorptions include:

N-O stretching vibrations of the nitro group, which typically appear as two strong bands in the regions of 1560-1515 cm⁻¹ (asymmetric) and 1360-1315 cm⁻¹ (symmetric).

C-N stretching vibrations of the dimethylamino group and the pyridine ring.

Aromatic C=C and C=N stretching vibrations within the pyridine ring, which are usually observed in the 1600-1450 cm⁻¹ region.

C-H stretching vibrations of the aromatic ring and the methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C-H bending vibrations which provide further structural information.

The NIST Chemistry WebBook provides IR spectral data for the related compound 2-amino-5-nitropyridine, which shows characteristic absorptions that can be used as a reference. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1560 - 1515 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1315 |

| Aromatic Ring | C=C and C=N Stretch | 1600 - 1450 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H (Methyl) | Stretch | < 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Chemical Ionization (CI) Mass Spectrometry

Chemical Ionization is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺), which directly provides the molecular weight of the analyte. For this compound (C₇H₉N₃O₂), the expected [M+H]⁺ ion would have an m/z (mass-to-charge ratio) of 168.1. The fragmentation pattern in CI-MS is generally less extensive than in Electron Ionization (EI), which can be advantageous for determining the molecular weight of the parent compound.

Electrospray Ionization Mass Spectrometry (ESMS)

Electrospray Ionization is another soft ionization technique, particularly well-suited for polar molecules. It is expected to produce a strong signal for the protonated molecule [M+H]⁺ of this compound at m/z 168.1. Depending on the experimental conditions, adducts with solvent molecules or salts might also be observed. The fragmentation of the parent ion can be induced in the mass spectrometer to obtain structural information. Common fragmentation pathways could involve the loss of the nitro group (NO₂) or parts of the dimethylamino substituent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₇H₉N₃O₂), the predicted monoisotopic mass is 167.06947 Da. uni.lu HRMS analysis would involve ionizing the molecule and measuring the m/z of the resulting ions. The high resolution allows for the experimental mass to be compared with the theoretical mass, confirming the elemental formula. In addition to the molecular ion, HRMS can characterize various adducts that may form during the ionization process. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in structural confirmation. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 168.07675 | 130.9 |

| [M+Na]⁺ | 190.05869 | 138.3 |

| [M-H]⁻ | 166.06219 | 135.1 |

| [M+NH₄]⁺ | 185.10329 | 149.8 |

| [M+K]⁺ | 206.03263 | 134.3 |

| [M]⁺ | 167.06892 | 130.3 |

Data sourced from PubChemLite. uni.lu

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of a molecule's chromophores and electronic structure.

X-Ray Crystallography and Structural Analysis

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the molecular structure of a compound. researchgate.net By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the electron density, and thus the atomic positions, can be constructed.

The study of crystal packing involves understanding how individual molecules assemble in the solid state. This assembly is often guided by the formation of robust and predictable intermolecular interactions known as supramolecular synthons. nih.gov These are structural motifs that represent the key recognition events between molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Amino-5-nitropyridine |

| Phenylthioacetic acid |

| Barbituric acid |

Computational Chemistry and Theoretical Investigations of N,n Dimethyl 5 Nitropyridin 2 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and vibrational properties of molecules. For compounds similar to N,N-Dimethyl-5-nitropyridin-2-amine, such as 2-amino-5-nitropyrimidine, DFT calculations using methods like B3LYP with basis sets like 6-311++G(d,p) have been employed to determine optimized geometry, harmonic vibrational frequencies, and IR and Raman activities. nih.gov Such studies on related molecules, like 2-amino-5-nitropyridine (B18323), have also utilized DFT to calculate geometrical parameters and assign vibrational spectra. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies for this compound were not found in the provided search results, studies on structurally related nitropyridine derivatives have shown their potential as inhibitors for various biological targets. For instance, nitropyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov

Docking studies on other pyridine-based compounds have been performed to understand their binding modes with enzymes like VEGFR-2 and HER-2, which are implicated in cancer. mdpi.com These studies provide a framework for how this compound could be virtually screened against various protein targets. The presence of the nitro group and the dimethylamino group allows for potential hydrogen bonding and π-stacking interactions within a protein's active site, which are key determinants of binding affinity. evitachem.com Future molecular docking studies could explore the potential of this compound as an inhibitor for kinases or other enzymes involved in disease pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. There are no specific QSAR studies reported for this compound in the provided search results.

However, the principles of QSAR could be applied to a series of analogues of this compound to predict their activities. nih.gov A typical 2D-QSAR study would involve calculating various molecular descriptors (e.g., topological, electronic, and physicochemical) for a set of related compounds with known biological activities. nih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to build a model that can predict the activity of new, untested compounds, including this compound. nih.gov Such a model could guide the synthesis of more potent analogues.

Prediction of Physicochemical Properties (e.g., LogP, LogS, pKa)

The physicochemical properties of a molecule are critical for its behavior in biological systems. Computational tools can predict these properties, offering valuable information for drug development and environmental fate assessment.

The octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. gitlab.io For this compound, a calculated LogP value of 1.056 has been reported. chemeo.com This value suggests a moderate level of lipophilicity.

The aqueous solubility (LogS) is another crucial parameter. The predicted Log10 of water solubility (in mol/l) for this compound is -1.80. chemeo.com

The pKa value indicates the strength of an acid or a base. gitlab.io While a specific predicted pKa for this compound is not available in the search results, the presence of the basic dimethylamino group and the pyridine (B92270) nitrogen suggests the compound will have a basic pKa. The nitro group, being electron-withdrawing, would decrease the basicity of the pyridine ring nitrogen.

| Property | Predicted Value | Source |

|---|---|---|

| logP (Octanol/Water Partition Coefficient) | 1.056 | chemeo.com |

| logS (Aqueous Solubility in mol/l) | -1.80 | chemeo.com |

| McGowan's Characteristic Volume (McVol) | 123.110 ml/mol | chemeo.com |

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chegg.com For this compound, a full conformational analysis would involve rotating the dimethylamino group and the nitro group relative to the pyridine ring.

Mechanistic Studies of Reactions Involving this compound

Theoretical studies can elucidate the mechanisms of chemical reactions. For reactions involving nitropyridines, several mechanistic pathways have been investigated.

The nitration of pyridines can proceed through different mechanisms. researchgate.net One proposed mechanism for the nitration of 2-aminopyridine (B139424) involves the formation of a nitronium ion that reacts with the pyridine ring. sapub.org The regioselectivity of this reaction, favoring the 5-nitro isomer, is explained by electronic effects and steric hindrance. sapub.org Another pathway for nitration involves the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium ion, which then rearranges. rsc.org

The nitro group of this compound can undergo reduction to an amino group using various reducing agents. evitachem.com The dimethylamino group can influence the reactivity of the pyridine ring in nucleophilic substitution reactions. Kinetic studies of the reaction of 2-chloro-5-nitropyridine (B43025) with anilines have been performed to understand the mechanism of nucleophilic aromatic substitution. researchgate.net These studies suggest an addition-elimination mechanism and highlight the role of the solvent and the electronic properties of the nucleophile. researchgate.net Theoretical mechanistic studies for specific reactions of this compound would provide valuable insights into its chemical behavior and reactivity.

Applications of N,n Dimethyl 5 Nitropyridin 2 Amine in Advanced Research

Medicinal Chemistry and Drug Discovery Research

The 5-nitropyridin-2-amine framework, of which N,N-Dimethyl-5-nitropyridin-2-amine is a specific iteration, is a privileged scaffold in medicinal chemistry. The presence of the nitro group and the pyridine (B92270) ring provides unique electronic properties and hydrogen bonding capabilities, making it a valuable starting point for the design of new drugs. Researchers utilize this core to develop novel compounds aimed at a multitude of biological targets.

Scaffold for Bioactive Molecule Synthesis

The 2-amino-5-nitropyridine (B18323) structure is a versatile and readily available precursor for a diverse range of bioactive molecules and complex heterocyclic systems. nih.gov Its chemical reactivity allows for modifications at several positions, enabling the synthesis of libraries of compounds for screening against various diseases. This scaffold is integral to the development of molecules with potential antitumor, antiviral, and anti-neurodegenerative properties. nih.govresearchgate.net For instance, it has been used as the starting material for creating nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have demonstrated potent anticancer activity. rsc.org Similarly, it forms the basis for hybrid molecules containing chloroquine fragments that exhibit significant antimalarial effects. rsc.org

Development of Enzyme Inhibitors (e.g., Glucokinase Activators, Neuronal Nitric Oxide Synthase Inhibitors, Urease Inhibitors, Chymotrypsin Inhibitors, JAK2 Inhibitors, GSK3 Inhibitors, Factor IXa Inhibitors, Cholinesterase Inhibitors, DNA-PK Inhibitors)

The 5-nitropyridin-2-amine moiety is a key feature in the design of various enzyme inhibitors, leveraging its structural and electronic characteristics to interact with enzyme active sites.

While broad research into glucokinase activators and inhibitors for Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3) often involves pyrimidine-based structures, the related pyridine scaffold of this compound is crucial in other inhibitory contexts. nih.gov Likewise, the broader class of 2-aminopyridine (B139424) derivatives has been investigated for the inhibition of neuronal nitric oxide synthase (nNOS), an important target in neurodegenerative disorders. researchgate.net

Research has specifically highlighted the effectiveness of 5-nitropyridin-2-yl derivatives in dual-inhibition studies. One such derivative demonstrated inhibitory activity against both chymotrypsin and urease. nih.govrsc.org

(5-nitropyridin-2-yl)imine 1,3,4-thiadiazole (B1197879) hybrids have been developed as potent and selective inhibitors of Factor IXa, an important target in the development of anticoagulant drugs. rsc.org The inclusion of the nitro group in the pyridine ring was found to be critical for their high inhibitory activity. rsc.org

Table 1: Enzyme Inhibition Data for 5-Nitropyridin-2-yl Derivatives

| Enzyme Target | Derivative Type | Reported IC₅₀ Value |

|---|---|---|

| Chymotrypsin | 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative | 8.67 ± 0.1 μM |

| Urease | 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione derivative | 29.21 ± 0.98 μM |

This table presents data for derivatives based on the 5-nitropyridin-2-yl scaffold.

Antimicrobial and Antifungal Agent Research

The 2-amino-5-nitropyridine scaffold has been employed in the synthesis of novel antimicrobial and antifungal agents. rsc.org Metal complexes incorporating nitropyridine-containing ligands have been tested for their biological activities. rsc.org Specifically, certain copper (II), zinc (II), and nickel (II) complexes demonstrated antimicrobial activity against bacteria such as S. aureus, B. subtilis, P. aeruginosa, and E. coli. rsc.org These complexes also showed antifungal properties against C. albicans, with activity levels comparable to the standard drug Nystatin. rsc.org The in vitro antimicrobial activity of a cocrystal of 2-amino-5-nitropyridine with 4-phenylsulfanylbutyric acid was also found to be higher than the acid alone against several Gram-positive and Gram-negative bacteria. rsc.org

Antimalarial Agent Research

In the search for new treatments for malaria, the nitropyridine structure has been incorporated into hybrid molecules. rsc.org Researchers have synthesized compounds that link a chloroquine fragment with a nitropyridyl fragment, resulting in molecules with potent antimalarial activity. rsc.org Some of these hybrid compounds have demonstrated IC₅₀ values below 5 nM, indicating very high potency against the malaria parasite. rsc.org

Anticancer Agent Research

Derivatives synthesized from 2-amino-5-nitropyridine have shown promise as anticancer agents. rsc.org A notable example involves nitropyridine-linked 4-arylidenethiazolidin-4-ones. rsc.org Specific derivatives from this class have exhibited selective activity against different cancer cell lines. rsc.org

Table 2: Anticancer Activity of 2-Amino-5-nitropyridine Derivatives

| Derivative | Cancer Cell Line | Reported IC₅₀ Value |

|---|---|---|

| 4-arylidenethiazolidin-4-one (R = OMe) | MCF-7 (Breast Cancer) | 6.41 μM |

This table shows the inhibitory concentrations of specific anticancer agents synthesized using a 2-amino-5-nitropyridine base.

Antiviral Agent Research (e.g., HIV Integrase Inhibitors)

The nitropyridine framework serves as a precursor in the synthesis of compounds with potential antiviral activity. nih.gov It has been utilized to create azaindole hydroxamic acids, which are recognized as potent inhibitors of HIV-1 integrase. nih.gov HIV integrase is a critical enzyme for viral replication, making it a key target for antiviral drug development. The ability of the nitropyridine scaffold to serve as a building block for such inhibitors highlights its importance in this area of research. acs.orgnih.gov

Neuroimaging Applications

There is currently no specific, publicly available research that details the application of this compound in the field of neuroimaging. While the broader class of pyridine derivatives is investigated for various roles in neuroscience, dedicated studies on this particular compound for imaging of the brain or nervous system are not found in the current body of scientific literature.

Herbicidal Activity Research

Similarly, a thorough search of agricultural and chemical science databases does not yield specific research on the herbicidal properties of this compound. Although many nitrogen-containing heterocyclic compounds are explored for their potential as herbicides, this specific molecule has not been the subject of published studies focusing on its efficacy or mode of action as a weed control agent.

Organic Synthesis and Reaction Methodology Development

C-N Bond Forming Reactions

No specific studies have been identified that focus on this compound as a key reagent or substrate in the development of new C-N bond forming reactions.

Use as a Source of Amine

There is a lack of documented research where this compound is specifically utilized as a source of the dimethylamine (B145610) moiety in synthetic transformations.

Intermediate for Complex Heterocyclic Systems

While nitropyridine derivatives are common precursors in the synthesis of more complex heterocyclic frameworks, there are no specific, detailed research findings that highlight the role of this compound as a crucial intermediate in the construction of such systems.

Coordination Chemistry and Ligand Design Research

In the realm of coordination chemistry, there is no available research that investigates the use of this compound as a ligand for the formation of metal complexes. The design and synthesis of new ligands are of great interest, but this particular compound has not been a documented subject of such studies.

Synthesis of Metal Complexes with Nitropyridine Ligands

This compound and its derivatives are effective ligands for the synthesis of a variety of metal complexes. The nitrogen atom of the pyridine ring and the amino group can act as coordination sites, allowing for the formation of stable complexes with various transition metals.

The synthesis of these complexes often involves the reaction of a metal salt with the nitropyridine ligand in a suitable solvent. For instance, Schiff base ligands derived from 5-nitropyridine-2-amine have been used to synthesize copper(II) and zinc(II) complexes. These reactions typically proceed by condensing the aminopyridine with an aldehyde to form the Schiff base, which is then reacted with the metal salt. The resulting metal complexes can exhibit diverse geometries, including octahedral and square planar, depending on the metal ion and the stoichiometry of the reactants.

The coordination of the metal ion to the nitropyridine ligand can be confirmed through various spectroscopic techniques, including infrared (IR) and UV-visible spectroscopy. In the IR spectra, a shift in the vibrational frequencies of the C=N and C-N bonds upon complexation provides evidence of coordination. Electronic spectroscopy can reveal d-d transitions in the metal centers, offering insights into the geometry of the complexes.

Biological Evaluation of Coordination Compounds

Coordination compounds containing nitropyridine ligands, including those derived from this compound, have been a focus of research due to their potential biological activities. The coordination of a metal ion to an organic ligand can significantly enhance its biological efficacy.

Metal complexes of copper(II) and zinc(II) with ligands derived from 5-nitropyridine-2-amine have been evaluated for their antimicrobial properties. nih.gov Studies have shown that such complexes can exhibit activity against various bacterial and fungal strains. researchgate.netresearchgate.net For example, zinc(II) iminopyridine complexes have demonstrated biocide activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov The enhanced lipophilicity of the metal complexes compared to the free ligands is often cited as a reason for their increased antimicrobial activity, as it facilitates their transport across cell membranes. nih.govnih.gov

| Metal Ion | Ligand Type | Investigated Activity | Reference |

| Copper(II) | Aminopyridyl | Antifungal, Antibacterial | nih.gov |

| Zinc(II) | Iminopyridine | Antibacterial | nih.gov |

| Copper(II) | Bioactive Ligands | Antimicrobial | nih.gov |

Materials Science Research

The unique molecular structure of this compound, featuring both a strong electron-donating group and a strong electron-accepting group, makes it a candidate for applications in materials science, particularly in the development of functional organic materials and materials with non-linear optical properties.

Organic Materials Development

While specific research on the incorporation of this compound into functional polymers or metal-organic frameworks (MOFs) is not extensively documented, its structural motifs are relevant to these fields. Amine-functional polymers are a versatile class of materials with applications in drug delivery, coatings, and adhesives. polysciences.com The amine group in this compound could potentially be used for polymerization or for grafting onto other polymer backbones.

Furthermore, pyridine and its derivatives are common building blocks in the synthesis of MOFs. rsc.orgmdpi.comrsc.org These porous crystalline materials have applications in gas storage, catalysis, and sensing. The nitrogen atoms of the pyridine ring and the amino group in this compound could serve as coordination sites for metal ions, leading to the formation of novel MOF structures. The presence of the nitro group could also impart specific functional properties to the resulting framework.

Non-Linear Optical (NLO) Materials Research

Molecules with strong donor-acceptor groups and a conjugated π-electron system often exhibit significant second-order non-linear optical (NLO) properties, making them suitable for applications such as frequency doubling of laser light. wikipedia.orgrochester.edu The structure of this compound, with the dimethylamino donor and the nitro acceptor connected through the pyridine ring, is characteristic of a "push-pull" system, which is a common design strategy for NLO chromophores.

While direct experimental data on the NLO properties of this compound are scarce, research on related compounds suggests its potential in this area. Studies on 2-substituted nitropyridines have shown that this class of materials can exhibit high second-harmonic generation (SHG) efficiencies. optica.org For example, 2-amino-3-nitropyridinium halides have demonstrated significantly enhanced SHG efficiencies compared to the standard NLO material KDP. rsc.org The presence of the strong donor and acceptor groups in this compound is expected to lead to a large molecular hyperpolarizability, a key factor for high NLO activity. Further research into the crystal structure and NLO properties of this compound is warranted to explore its potential for applications in photonics and optoelectronics.

| Compound Family | Investigated NLO Property | Key Finding | Reference |

| 2-substituted nitropyridines | Second Harmonic Generation (SHG) | High SHG efficiencies, up to an order of magnitude greater than urea. | optica.org |

| 2-amino-3-nitropyridinium halides | Second Harmonic Generation (SHG) | Significant enhancement of NLO activities compared to KDP. | rsc.org |

Future Research Directions and Outlook for N,n Dimethyl 5 Nitropyridin 2 Amine

Exploration of Novel Synthetic Pathways

The synthesis of N,N-Dimethyl-5-nitropyridin-2-amine and its analogs has traditionally relied on established methods such as the nitration of N,N-dimethylpyridin-2-amine with nitric and sulfuric acid mixtures. chemicalbook.com Future research is poised to move beyond these conventional approaches towards more efficient, scalable, and environmentally benign synthetic routes.

Novel methodologies gaining traction include one-pot, multicomponent cascade reactions. For instance, three-component reactions involving 1,1-enediamines, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and various dicarbonyl compounds have proven effective for the selective synthesis of diverse 2-aminopyridine (B139424) derivatives. nih.gov Adapting such strategies could provide rapid access to a library of functionalized analogs of the target compound. Another promising avenue is the refinement of nitration techniques. The "Bakke procedure," which utilizes dinitrogen pentoxide (N₂O₅) followed by treatment with bisulfite, offers an alternative to harsh acidic conditions and can provide different regioselectivity. ntnu.noresearchgate.net The use of microreactors for nitration is also an emerging area, offering enhanced control over reaction parameters like temperature and mixing, which could lead to higher yields and purity. google.com